molecular formula C15H13F3N2O2 B7534477 N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B7534477
M. Wt: 310.27 g/mol
InChI Key: KYOASXQPGIYCAP-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide, also known as TFMPA, is a chemical compound with potential applications in scientific research. It is a selective antagonist for the GABAA receptor, which is the main inhibitory neurotransmitter receptor in the central nervous system. The purpose of

Mechanism of Action

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide acts as a competitive antagonist for the GABAA receptor. It binds to the receptor at the same site as the neurotransmitter GABA, preventing GABA from binding and activating the receptor. This results in a decrease in the inhibitory signaling mediated by the GABAA receptor, leading to an increase in neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. This suggests that this compound may have a pro-convulsant effect in these regions. In vivo studies have shown that this compound can increase locomotor activity and decrease anxiety-like behavior in mice.

Advantages and Limitations for Lab Experiments

One advantage of N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is its selectivity for the GABAA receptor. This allows for specific investigation of the role of this receptor in various processes. However, this compound has a relatively low potency compared to other GABAA receptor antagonists, which may limit its usefulness in certain experiments. Additionally, this compound has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research involving N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide. One area of interest is the investigation of the role of the GABAA receptor in anxiety and depression. This compound could be used to selectively block the GABAA receptor and investigate its contribution to these disorders. Another area of interest is the investigation of the role of the GABAA receptor in addiction. This compound could be used to investigate the potential therapeutic targets for addiction by blocking the GABAA receptor. Finally, the development of more potent and longer-lasting GABAA receptor antagonists could increase the usefulness of this compound in scientific research.

Synthesis Methods

The synthesis of N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves a series of chemical reactions. The starting material is 2-pyridinemethanol, which is reacted with trichloroacetonitrile to form the intermediate 2-pyridinemethylnitrile. This intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base to form this compound. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has potential applications in scientific research, particularly in the field of neuroscience. It is a selective antagonist for the GABAA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound can be used to study the role of the GABAA receptor in these processes and to investigate potential therapeutic targets for disorders such as anxiety and insomnia.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)11-4-3-6-13(8-11)22-10-14(21)20-9-12-5-1-2-7-19-12/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOASXQPGIYCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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